(6-Ethoxy-1,3-benzodioxol-5-yl)methanol
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Overview
Description
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 g/mol This compound features a benzodioxole ring substituted with an ethoxy group and a methanol group, making it a derivative of benzodioxole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of 6-ethoxy-1,3-benzodioxole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 6-ethoxy-1,3-benzodioxol-5-ylmethane.
Substitution: Formation of various substituted benzodioxole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (6-Ethoxy-1,3-benzodioxol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. Research focuses on their potential as anti-inflammatory, antioxidant, and neuroprotective agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals, agrochemicals, and fragrances .
Mechanism of Action
The mechanism of action of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Contains a nitro group and an ethanol group.
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Contains a benzodioxole ring with additional functional groups
Uniqueness
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(6-ethoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-4,11H,2,5-6H2,1H3 |
InChI Key |
WLQFPGHRNYNTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1CO)OCO2 |
Origin of Product |
United States |
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